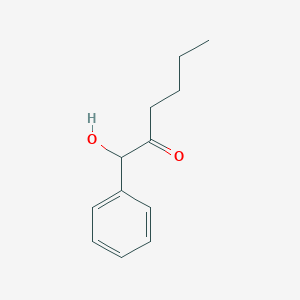
2-Hexanone, 1-hydroxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexanone, 1-hydroxy-1-phenyl- is an organic compound with the molecular formula C12H16O. It is a ketone with a phenyl group attached to the first carbon and a hydroxy group attached to the second carbon of the hexane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-hexanone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture .
Industrial Production Methods
On an industrial scale, 1-Phenyl-2-hexanone can be produced through the oxidation of 1-phenyl-2-hexanol. This process involves the use of oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions to ensure the selective formation of the ketone .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to the corresponding alcohol, 1-phenyl-2-hexanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: 1-Phenyl-2-hexanol
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenyl group
Scientific Research Applications
1-Phenyl-2-hexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: 1-Phenyl-2-hexanone is used as a solvent and as an intermediate in the production of fragrances and flavors
Mechanism of Action
The mechanism of action of 1-Phenyl-2-hexanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The phenyl group can undergo electrophilic aromatic substitution reactions, allowing the compound to form derivatives with different functional groups .
Comparison with Similar Compounds
1-Phenyl-2-hexanone can be compared with other similar compounds, such as:
Acetophenone: Similar structure but with a shorter carbon chain.
Benzophenone: Contains two phenyl groups attached to the carbonyl carbon.
1-Phenyl-1-hexanone: Similar structure but with the phenyl group attached to the first carbon instead of the second .
Uniqueness
1-Phenyl-2-hexanone is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
89393-04-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-hydroxy-1-phenylhexan-2-one |
InChI |
InChI=1S/C12H16O2/c1-2-3-9-11(13)12(14)10-7-5-4-6-8-10/h4-8,12,14H,2-3,9H2,1H3 |
InChI Key |
JQRKQXRFROSYBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















